CbzNH-PEG2-CH2CH2NH2

Description

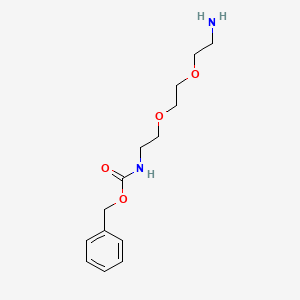

CbzNH-PEG2-CH2CH2NH2, also known as benzyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, is a compound that belongs to the polyethylene glycol (PEG) family. It is characterized by the presence of a benzyl carbamate group (Cbz) and a polyethylene glycol (PEG) spacer. This compound is widely used in various scientific fields due to its unique properties, such as increased water solubility and reactivity with various functional groups .

Properties

IUPAC Name |

benzyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4/c15-6-8-18-10-11-19-9-7-16-14(17)20-12-13-4-2-1-3-5-13/h1-5H,6-12,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEJOLSCRIIGNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CbzNH-PEG2-CH2CH2NH2 typically involves the following steps:

Protection of the amine group: The starting material, 2-(2-(2-aminoethoxy)ethoxy)ethanol, is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate to form the benzyl carbamate-protected intermediate.

PEGylation: The protected intermediate is then reacted with polyethylene glycol (PEG) under basic conditions to form the desired product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: CbzNH-PEG2-CH2CH2NH2 undergoes various chemical reactions, including:

Hydrogenolysis: The benzyl carbamate group can be removed via hydrogenolysis using palladium on carbon (Pd/C) as a catalyst, resulting in the formation of a free amine.

Substitution Reactions: The amine group can react with carboxylic acids, activated esters, and carbonyl compounds to form amides, ureas, and imines, respectively

Common Reagents and Conditions:

Hydrogenolysis: Palladium on carbon (Pd/C), hydrogen gas.

Substitution Reactions: Carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), carbonyl compounds (e.g., aldehydes, ketones)

Major Products:

Scientific Research Applications

Drug Delivery Systems

Enhanced Solubility and Stability

- CbzNH-PEG2-CH2CH2NH2 is extensively used in the development of drug delivery systems. The PEGylation process enhances the solubility and stability of therapeutic molecules, which is crucial for their efficacy in biological environments. The hydrophilic nature of PEG reduces aggregation and improves the bioavailability of drugs.

Targeted Delivery

- The bifunctional ends of this compound allow for conjugation with various drugs and targeting agents. This feature facilitates targeted delivery to specific tissues or cells, thereby minimizing side effects and enhancing therapeutic outcomes.

Bioconjugation Techniques

Linking Biomolecules

- This compound is widely employed in bioconjugation techniques to link proteins, peptides, and antibodies. The CbzNH group acts as a protective moiety for the amine, allowing selective deprotection for subsequent functionalization. This versatility is invaluable in creating multifunctional biomolecular complexes for both research and therapeutic applications .

Applications in Antibody-Drug Conjugates (ADCs)

- In the context of ADCs, CbzNH-PEG derivatives serve as linkers that connect antibodies to cytotoxic drugs. The chemical properties of the PEG spacer influence the stability and release kinetics of the payload, which are critical for the efficacy of ADCs .

Surface Modifications

Improving Biocompatibility

- The compound is utilized to modify surfaces of medical devices, biosensors, and diagnostic tools. By coating these surfaces with this compound, researchers can create hydrophilic layers that enhance biocompatibility and reduce non-specific binding. This property is particularly important in minimizing protein adsorption and cellular adhesion .

Nanoparticle Functionalization

Targeted Drug Delivery via Nanotechnology

- In nanotechnology applications, this compound is used to functionalize nanoparticles for improved drug delivery or imaging purposes. The PEGylation increases circulation time in the bloodstream while reducing immunogenicity. The reactive amine and CbzNH groups facilitate the attachment of targeting ligands or therapeutic agents, enhancing the specificity and efficacy of nanoparticle-based therapies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Drug Delivery Systems | Enhances solubility/stability; enables targeted delivery to specific tissues or cells |

| Bioconjugation Techniques | Links biomolecules; useful in creating multifunctional complexes; applicable in ADCs |

| Surface Modifications | Improves biocompatibility; reduces non-specific binding on medical devices |

| Nanoparticle Functionalization | Enhances circulation time; reduces immunogenicity; facilitates targeted drug delivery |

Case Studies

-

Drug Delivery Enhancement

- A study demonstrated that conjugating anticancer drugs with CbzNH-PEG derivatives significantly improved their solubility and reduced systemic toxicity while maintaining therapeutic efficacy against cancer cells.

-

Bioconjugation for Therapeutics

- Research involving antibody-drug conjugates using CbzNH-PEG linkers showed enhanced stability and controlled release profiles compared to traditional linkers, leading to improved therapeutic outcomes in preclinical models.

-

Surface Coating for Medical Devices

- A project focused on coating stents with CbzNH-PEG demonstrated a marked decrease in thrombosis rates due to reduced platelet adhesion, highlighting its potential for improving medical device performance.

Mechanism of Action

The mechanism of action of CbzNH-PEG2-CH2CH2NH2 involves its ability to react with various functional groups due to the presence of the amine and benzyl carbamate groups. The polyethylene glycol (PEG) spacer increases the water solubility of the compound, making it suitable for use in aqueous environments. The benzyl carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

- CbzNH-PEG1-CH2CH2NH2

- CbzNH-PEG3-CH2CH2NH2

- CbzNH-PEG4-CH2CH2NH2

- CbzNH-PEG6-CH2CH2NH2

- CbzNH-PEG12-CH2CH2NH2

Comparison: CbzNH-PEG2-CH2CH2NH2 is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. Compared to shorter PEG spacers (e.g., CbzNH-PEG1-CH2CH2NH2), it offers better solubility and flexibility. Compared to longer PEG spacers (e.g., CbzNH-PEG12-CH2CH2NH2), it provides a more compact structure, which can be advantageous in certain applications .

Biological Activity

Introduction

CbzNH-PEG2-CH2CH2NH2 is a bifunctional polyethylene glycol (PEG) derivative that has garnered attention for its potential applications in drug delivery, bioconjugation, and surface modifications. This compound features a carbamate protecting group (Cbz), which enhances its stability and reactivity in various biological contexts. The PEG spacer increases water solubility, making it suitable for aqueous environments, which is critical for biological applications.

- Molecular Formula : C14H30N2O4

- Molecular Weight : 286.41 g/mol

- Structure : this compound consists of a PEG chain linked to an amine group, with a benzyl carbamate protecting group.

The biological activity of this compound is primarily attributed to its ability to facilitate bioconjugation and enhance the pharmacokinetic properties of therapeutic agents. The PEG moiety provides steric hindrance that can reduce immunogenicity and increase circulation time in the bloodstream. The amine group allows for coupling with various biomolecules, including proteins and peptides, while the Cbz group can be selectively removed to expose the amine for further reactions.

Biological Applications

1. Drug Delivery Systems

- Enhanced Solubility : The hydrophilic nature of PEG improves the solubility of hydrophobic drugs.

- Targeted Delivery : By conjugating therapeutic agents to this compound, researchers can create targeted drug delivery systems that minimize side effects and enhance therapeutic efficacy.

- Case Study : A study demonstrated that PEGylated drugs showed improved bioavailability and reduced clearance rates compared to their non-PEGylated counterparts .

2. Bioconjugation Techniques

- This compound is widely used in bioconjugation to link biomolecules such as antibodies, peptides, and small molecules.

- The Cbz protecting group allows for selective deprotection under mild conditions, enabling the formation of stable conjugates.

- Example : In a recent study, researchers utilized this compound to create antibody-drug conjugates (ADCs), enhancing the targeting capabilities of the therapeutic agents .

3. Surface Modifications

- This compound is employed to modify surfaces of medical devices and biosensors, improving biocompatibility and reducing nonspecific binding.

- The PEG layer minimizes protein adsorption, which is critical for maintaining device functionality in biological environments.

Research Findings

Q & A

Q. What experimental frameworks apply green chemistry principles to this compound synthesis?

- Methodological Answer : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Use catalytic methods (e.g., enzymatic coupling) to reduce waste. Quantify environmental impact via metrics like E-factor and atom economy, and report in alignment with ACS Green Chemistry guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.